

Pz-1 dosage and administration guidelines

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Compound of Interest

Compound Name: Pz-1

Cat. No.: B15579784

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Application Notes and Protocols for Pz-1

Disclaimer: The following information is intended for research purposes only and does not constitute clinical guidance. **Pz-1** is an investigational compound, and its safety and efficacy in humans have not been established. All experiments should be conducted in accordance with relevant institutional and national guidelines.

Pz-1 is a potent, dual inhibitor of Receptor Tyrosine Kinase (RET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] It has demonstrated significant potential in preclinical studies for the treatment of cancers driven by RET alterations, including those with mutations that confer resistance to other kinase inhibitors.[1][3] These notes provide a summary of its mechanism of action, preclinical dosage and administration data, and protocols for its use in a research setting.

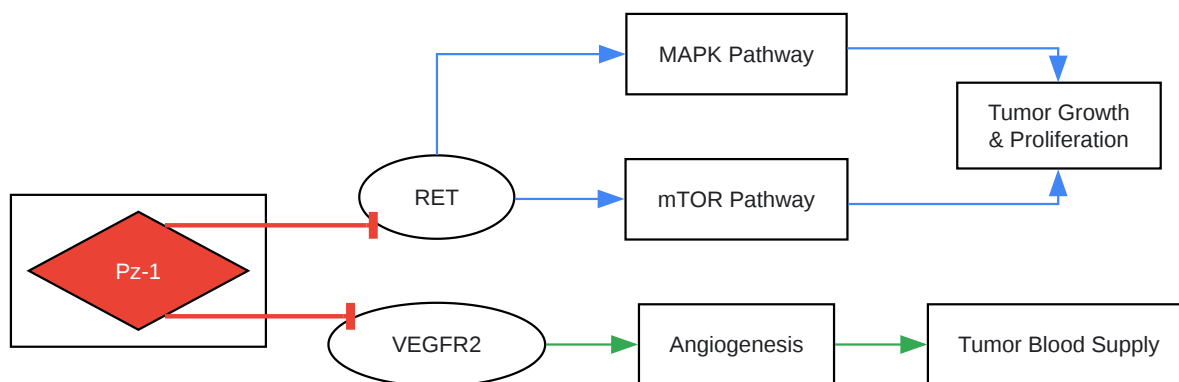
Mechanism of Action

Pz-1 is a Type-II tyrosine kinase inhibitor that binds to the DFG-out conformation of the kinase domain.[2] This binding mode allows it to effectively inhibit both wild-type and mutant forms of RET, including the gatekeeper mutants RETV804M and RETV804L, which are resistant to some other inhibitors like vandetanib and cabozantinib.[3] By inhibiting RET, **Pz-1** blocks the downstream signaling pathways, such as MAPK and mTOR, that drive tumor cell proliferation and survival.[3]

Simultaneously, **Pz-1** inhibits VEGFR2, a key receptor in angiogenesis.[1] This dual inhibition of both the tumor parenchyma (via RET) and the tumor stroma (via VEGFR2) provides a "polypharmacological" approach, cutting off the tumor's blood supply and nutrient source.[1][3]

This multi-targeted action is designed to be synergistic and to minimize the development of drug resistance.^[1]

A proposed signaling pathway for **Pz-1**'s action is depicted below:



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Figure 1: **Pz-1** dual inhibition of RET and VEGFR2 signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Pz-1** from preclinical studies.

Table 1: In Vitro Inhibitory Activity

Target Kinase	Assay Type	IC50 / Kd	ATP Concentration	Cell Line	Reference
Wild-type RET	Microfluidics assay	< 1.0 nM (IC50)	190 μ M	-	[3]
RETV804M	Microfluidics assay	Strong affinity (IC50 not specified)	190 μ M	-	[3]
Wild-type VEGFR2	Microfluidics assay	< 1.0 nM (IC50)	190 μ M	-	[3]
TRKA	In vitro binding assay	< 1 nM (Kd)	-	-	[4]
TRKB	In vitro binding assay	< 1 nM (Kd)	-	-	[4]
TRKC	In vitro binding assay	< 1 nM (Kd)	-	-	[4]
MuSK	Dose-response curve	3.8 \pm 1.0 μ M (IC50)	-	C2C12 myotubes	[5]

Table 2: In Vivo Dosage and Administration in Mice

Cancer Model	Mouse Strain	Administration Route	Dosage	Efficacy	Toxicity	Reference
RETC634Y-driven tumors	-	Oral gavage	1.0 mg/kg/day	Completely prevented tumor formation.	No detectable toxicity up to 100.0 mg/kg.	[3]
HRasG12V-driven tumors	-	Oral gavage	1.0 mg/kg/day	Reduced but did not abrogate tumor formation.	-	[3]
Thyroid Cancer Xenografts (TT, MZ-CRC-1)	Immunocompromised	Oral gavage	0.3 mg/kg	Reduced tumor growth.	-	[4]
Thyroid Cancer Xenografts (TT, MZ-CRC-1)	Immunocompromised	Oral gavage	1.0 mg/kg	Virtually abrogated tumor growth.	-	[4]
Colorectal Cancer Xenografts (KM12)	Immunocompromised	Oral gavage	0.6 mg/kg	Reduced tumor growth to 35% of control.	-	[4]
Colorectal Cancer Xenografts (KM12)	Immunocompromised	Oral gavage	3.0 mg/kg	Reduced tumor growth to 15% of control.	-	[4]

NCOA4-RET Xenografts	nu/nu mice	Oral gavage	0.3, 1, 3 mg/kg	All doses inhibited RET phosphorylation for up to 12 hours.	-	[4]
TPM3-TRKA Xenografts	nu/nu mice	Oral gavage	1, 3 mg/kg	Inhibited TRKA phosphorylation for up to 12 hours.	-	[4]

Experimental Protocols

The following are representative protocols based on methodologies described in the cited literature.

Protocol 1: In Vitro Cell Viability Assay

This protocol is for determining the effect of **Pz-1** on the proliferation of cancer cell lines.

Materials:

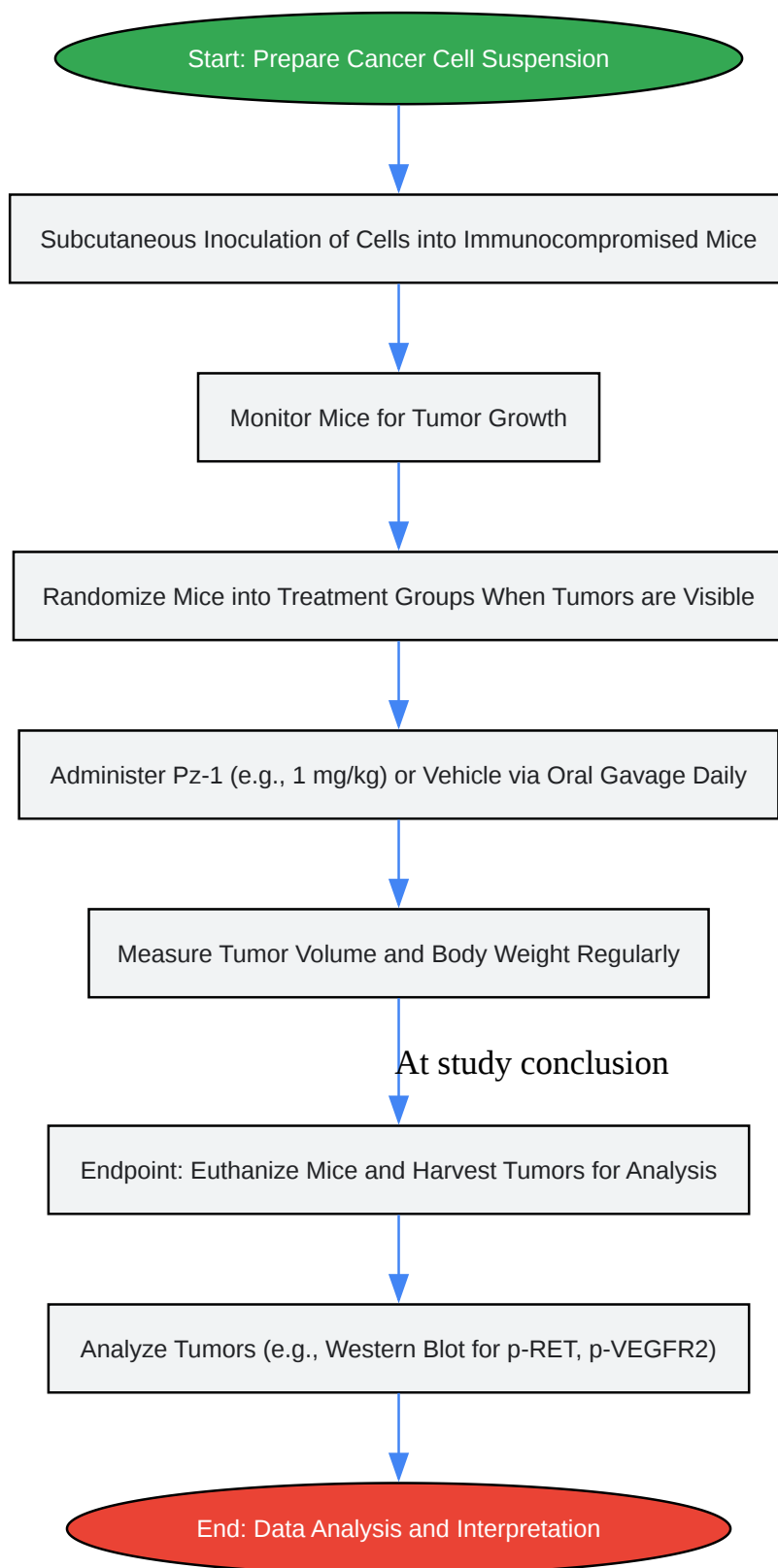
- **Pz-1** stock solution (e.g., 50 mM in DMSO)[4]
- Cancer cell lines of interest (e.g., TT, MZ-CRC-1)[4]
- Complete cell culture medium
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

- Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 2×10^4 cells/well) and allow them to adhere overnight.[\[6\]](#)
- Compound Preparation: Prepare a serial dilution of **Pz-1** in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., $<0.1\%$).
- Treatment: Remove the old medium from the cells and add the medium containing different concentrations of **Pz-1**. Include a vehicle control (medium with DMSO only).
- Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.[\[6\]](#)
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence or absorbance using a plate reader.
- Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of **Pz-1** in a mouse xenograft model.



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Figure 2: General workflow for a **Pz-1** in vivo xenograft study.

Materials:

- **Pz-1** formulation for in vivo use (e.g., dissolved in 20% Tween20, 80% water, and 0.1% Xanthan gum)[4]
- Immunocompromised mice (e.g., nu/nu or SCID)[4]
- Cancer cell line of interest
- Calipers for tumor measurement
- Oral gavage needles

Procedure:

- Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 10×10^6 cells) into the flanks of the mice.[6]
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control, **Pz-1** at 0.3 mg/kg, 1 mg/kg, 3 mg/kg).[4]
- Drug Administration: Administer **Pz-1** or vehicle to the mice daily via oral gavage for the duration of the study (e.g., 17-25 consecutive days).[6]
- Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., $\text{Volume} = (\text{width})^2 \times \text{length} / 2$) and monitor mouse body weight regularly as a measure of general toxicity.
- Endpoint and Tissue Harvest: At the end of the study, euthanize the mice. Excise the tumors for further analysis, such as Western blotting to assess target inhibition or histological analysis.[6]

Formulation and Storage

- In Vitro Stock Solution: For in vitro experiments, **Pz-1** can be dissolved in DMSO at a concentration of 50 mM and stored at -80°C.[4] A fresh dosing solution should be prepared

from the stock for each experiment.[4]

- In Vivo Formulation: For in vivo experiments, **Pz-1** has been formulated by dissolving it at a concentration of 1 mg/ml in a vehicle of 20% Tween20, 80% water, and 0.1% Xanthan gum. [4] This formulation should be stored at 4°C.[4] For intraperitoneal (IP) injections, **Pz-1** has been dissolved in 20% Captisol in water.[7]
- Storage of Stock Solution: The stock solution in DMSO is stable for 6 months at -80°C and 1 month at -20°C.[2] It is recommended to use the working solution for in vivo experiments on the day it is prepared.[2]

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